5-Bromobenzo[b]thiophene-3-carbaldehyde
Overview
Description
5-Bromobenzo[b]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS and a molecular weight of 242.12 . It is used as a basic skeleton in the synthesis of medicine, pesticides, and functional materials .
Synthesis Analysis
The synthesis of this compound involves several methods. One of the methods includes the reaction of chlorobenzene and 1-bromo-4-[(2,2-dimethoxyethyl)thio]benzene . Another method involves the reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5,12H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis.Physical and Chemical Properties Analysis
The compound has a molecular weight of 242.12 . The storage temperature is between 28°C .Scientific Research Applications
Mass Spectroscopy Analysis
5-Bromobenzo[b]thiophene-3-carbaldehyde has been a subject of mass spectroscopic studies. In a study by Neidlein et al. (1977), mass spectra of related compounds like 2-bromobenzo[b]thiophene-3-carbaldehyde were analyzed, providing insights into potential mass decay schemes Neidlein, Heid, & Hotzel, 1977.
Synthesis and Reactions
A variety of synthesis and reaction studies involve derivatives of this compound. For instance, Drewry and Scrowston (1969) explored the bromination and Vilsmeier-Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one, a process that could relate to similar compounds Drewry & Scrowston, 1969. Additionally, Dickinson and Iddon (1971) investigated the synthesis and reactions of 5-methyl- and 5-chloro-3-benzo[b]thienyl-lithium, which provides insights into handling similar bromo compounds Dickinson & Iddon, 1971.
Pharmaceutical Research
In pharmaceutical research, compounds like this compound are used to create libraries of compounds for testing. Tréguier et al. (2014) synthesized a library of functionalized 3-(α-styryl)-benzo[b]thiophenes, potentially including derivatives of this compound, for antitubulin agent evaluation Tréguier et al., 2014.
Chemical Synthesis Techniques
Various studies have explored the chemical synthesis techniques involving derivatives of this compound. For example, Datta and De (1989) worked on the synthesis of 5-substituted benzo[b]thiophene derivatives, a process that can be related to the synthesis of this compound derivatives Datta & De, 1989.
Advanced Chemical Properties
Research on advanced chemical properties and reactions involving similar compounds provides a deeper understanding of this compound. Studies like those by Cooper and Scrowston (1972) on the nitration of 3-bromo-2-methylbenzo[b]thiophen contribute to this understanding Cooper & Scrowston, 1972.
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound can undergo suzuki-miyaura reaction with phenylboronic acid or 3-thienylboronic acid .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It’s recommended that the compound be stored in an inert atmosphere at 2-8°c .
Properties
IUPAC Name |
5-bromo-1-benzothiophene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMHAYNFMAEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428726 | |
Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16296-72-3 | |
Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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